molecular formula C17H14N2O2S B3275221 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine CAS No. 62146-85-4

3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine

Cat. No.: B3275221
CAS No.: 62146-85-4
M. Wt: 310.4 g/mol
InChI Key: JLJCDAPVXKDUSY-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine is an organic compound with the molecular formula C16H14N2O2S It is a heterocyclic aromatic compound that contains both pyridine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromopyridine and 4-methylbenzenesulfonyl chloride.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromopyridine with 4-methylbenzenesulfonyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is widely used in industrial settings due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)sulfonyl-2-pyridin-4-ylpyridine
  • 3-(4-Methylphenyl)sulfonyl-2-pyridin-3-ylpyridine

Uniqueness

3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships in medicinal chemistry and for developing novel materials with tailored properties .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-2-pyridin-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-13-7-9-14(10-8-13)22(20,21)16-6-4-12-19-17(16)15-5-2-3-11-18-15/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJCDAPVXKDUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40811475
Record name 3-(4-Methylbenzene-1-sulfonyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40811475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62146-85-4
Record name 3-(4-Methylbenzene-1-sulfonyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40811475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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